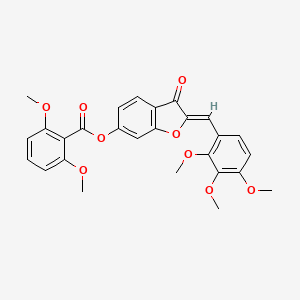
(4-Bromobenzyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromobenzyl)hydrazine dihydrochloride is a chemical compound that belongs to the family of hydrazine derivatives. It is also known as 4-Bromobenzylhydrazine hydrochloride. It is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo .
Molecular Structure Analysis
The molecular formula of (4-Bromobenzyl)hydrazine dihydrochloride is C7H11BrCl2N2 . It has an average mass of 273.986 Da and a monoisotopic mass of 271.948273 Da .Physical And Chemical Properties Analysis
(4-Bromobenzyl)hydrazine dihydrochloride is a white to off-white powder. It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Biochemical and Molecular Aspects in Carcinogenesis
(4-Bromobenzyl)hydrazine dihydrochloride, as part of the hydrazine class, has been explored in the field of carcinogenesis. Hydrazine derivatives like 1,2-dimethylhydrazine (DMH) are known as potent DNA alkylating agents, and their metabolic pathways, as well as the resulting biochemical and molecular implications in the initiation and development of colon carcinogenesis, have been studied. These studies help understand the stages of carcinogenesis and the enzymes involved in the detoxification or activation of such carcinogens (Venkatachalam et al., 2020).
Environmental Monitoring and Sensing
Hydrazine and its derivatives are recognized for their toxicological impact on the environment. Due to this, there's significant interest in developing efficient methods for detecting these compounds. Research has been conducted on graphene-based nanomaterials for the electrochemical sensing of hydrazine. These materials offer promising applications due to their large active surface area and effective electron transfer properties. The development of sensors using these nanomaterials can aid in the monitoring of hydrazine levels in various environments, addressing public health and environmental concerns (Singh et al., 2022).
Analysis and Control of Genotoxic Impurities
The analysis and control of genotoxic impurities like hydrazines and related compounds in pharmaceutical products are crucial. Hydrazines are known to be potential genotoxic impurities, and their presence needs to be rigorously monitored and controlled to ensure the safety of pharmaceutical products. The literature has outlined various analytical approaches, including chromatographic and spectroscopic techniques, to effectively identify and quantify these impurities. This is vital for ensuring the quality and safety of pharmaceutical products (Elder et al., 2011).
Propulsion and Space Applications
In the realm of space exploration and propulsion, conventional chemical propellants like hydrazine have been widely used. However, due to their toxicity and environmental impact, there's a growing interest in green propellants. Ceramic microthrusters, coupled with these green propellants, represent a significant advancement in the field. Research has been conducted on the developments in ceramic microthrusters and the potential of incorporating green propellants, which could pave the way for environmentally friendly and efficient space missions (Markandan et al., 2018).
Safety and Hazards
The safety information for (4-Bromobenzyl)hydrazine dihydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
特性
IUPAC Name |
(4-bromophenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTFIVDFMPPUSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2404718.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2404721.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2404725.png)


![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2404735.png)
![2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2404736.png)

![(E)-6-(4-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2404739.png)